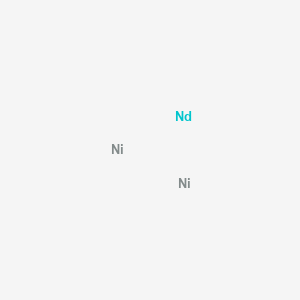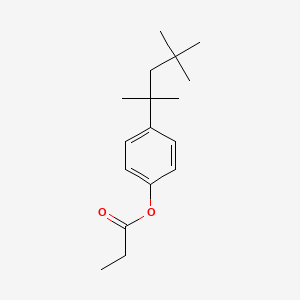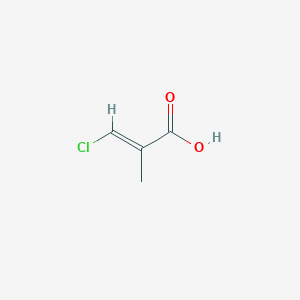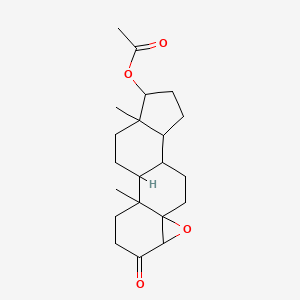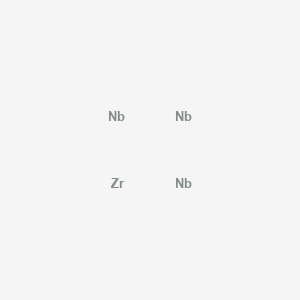
Hafnium--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium–platinum (1/1) is a binary intermetallic compound composed of hafnium and platinum in equal atomic proportions. This compound is part of a class of materials known for their high cohesive energies and stability, particularly at elevated temperatures. The unique properties of hafnium–platinum (1/1) make it a subject of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium–platinum (1/1) can be synthesized through arc-melting techniques. In this method, hafnium and platinum are melted together in a 50% argon-helium atmosphere to ensure minimal contamination and oxidation. The melting losses are typically less than 1%, and energy-dispersive spectroscopy (EDS) is used to confirm the composition of the resulting alloy .
Industrial Production Methods: The industrial production of hafnium–platinum (1/1) involves the use of high-purity starting materials, such as platinum sheets of 99.9% purity and iodide process hafnium containing minimal impurities. The process is carried out at temperatures up to 1690°C, ensuring the formation of a stable intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium–platinum (1/1) primarily undergoes oxidation and reduction reactions. At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon to form various compounds . The compound also exhibits displacive transformations at lower temperatures, similar to other intermetallic compounds like Zr3Pt4 .
Common Reagents and Conditions: Common reagents for reactions involving hafnium–platinum (1/1) include halogens (e.g., fluorine, chlorine, bromine, iodine) and oxygen. These reactions typically occur at elevated temperatures to facilitate the formation of hafnium tetrahalides and oxides .
Major Products: The major products formed from reactions involving hafnium–platinum (1/1) include hafnium tetrahalides (HfF4, HfCl4, HfBr4, HfI4) and hafnium dioxide (HfO2). These products are significant due to their applications in various industrial processes .
Applications De Recherche Scientifique
Hafnium–platinum (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mécanisme D'action
The mechanism of action of hafnium–platinum (1/1) in its various applications involves its ability to form stable intermetallic bonds and undergo displacive transformations. In anticancer therapies, the platinum component of the compound interacts with DNA, causing cross-linking and inhibiting cell division . In industrial applications, the compound’s high cohesive energy and stability at elevated temperatures contribute to its effectiveness in enhancing the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Hafnium–platinum (1/1) can be compared to other similar intermetallic compounds, such as:
Zirconium–platinum (1/1): Similar to hafnium–platinum (1/1), this compound exhibits high stability and cohesive energy.
Titanium–platinum (1/1): This compound is known for its shape memory effects and pseudoelasticity, which are not as pronounced in hafnium–platinum (1/1).
Nickel–titanium (1/1): Widely known for its shape memory properties, this compound is used in various commercial applications.
Propriétés
Numéro CAS |
12162-19-5 |
|---|---|
Formule moléculaire |
HfPt |
Poids moléculaire |
373.57 g/mol |
Nom IUPAC |
hafnium;platinum |
InChI |
InChI=1S/Hf.Pt |
Clé InChI |
YSRTYGAPXLZBBA-UHFFFAOYSA-N |
SMILES canonique |
[Hf].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

